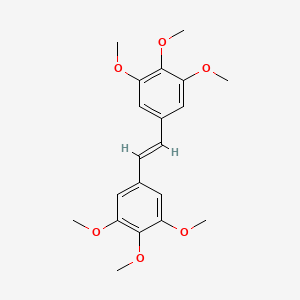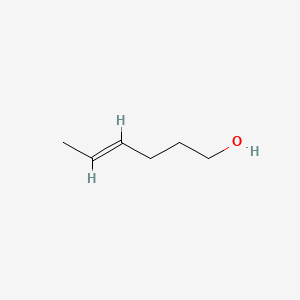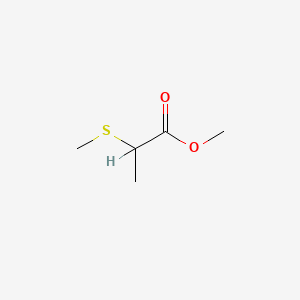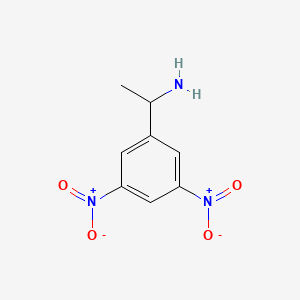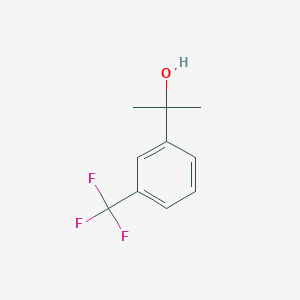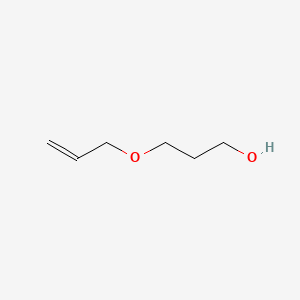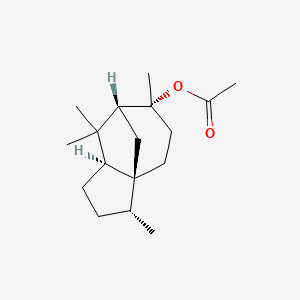
Cedryl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cedryl acetate, also known as cedrenyl acetate, is a chemical compound with the molecular formula C17H28O2. It is a sesquiterpene ester derived from cedarwood oil and is commonly used in perfumery for its woody, balsamic aroma. The compound is known for its stability and long-lasting fragrance, making it a popular choice in the formulation of various fragrances and flavorings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cedryl acetate can be synthesized through the esterification of cedrol, a primary component of cedarwood oil, with acetic acid or acetic anhydride. The reaction is typically catalyzed by sulfuric acid. The process involves the following steps:
Oxidation of Cedrene: Cedrene is oxidized using selenium dioxide in the presence of acetic anhydride to form this compound.
Esterification: Cedrol is reacted with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
In industrial settings, this compound is produced by the acetylation of the cedrol-rich fraction from cedarwood oil. The process involves the following steps:
Extraction: Cedarwood oil is extracted from the wood of cedar trees.
Fractionation: The oil is fractionated to isolate the cedrol-rich fraction.
Acetylation: The cedrol-rich fraction is acetylated using acetic anhydride and a catalyst such as sulfuric acid.
Purification: The resulting product is purified through neutralization, washing, drying, and distillation.
Análisis De Reacciones Químicas
Types of Reactions
Cedryl acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced to form cedrol.
Substitution: This compound can undergo substitution reactions to form different esters and derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent in the presence of acetic anhydride.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of this compound.
Substitution: Acetic anhydride and sulfuric acid are commonly used for esterification reactions.
Major Products Formed
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Cedrol.
Substitution Products: Different esters and derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
Cedryl acetate has several scientific research applications, including:
Mecanismo De Acción
Cedryl acetate exerts its effects through various molecular targets and pathways:
Adiposity and Glucose Homeostasis: This compound has been shown to regulate metabolism-related gene expression in the liver and adipose tissues, leading to improvements in hepatic lipid accumulation, glucose intolerance, insulin resistance, and gluconeogenesis.
α-Glucosidase Inhibition: This compound acts as an α-glucosidase inhibitor, which helps in reducing the breakdown of carbohydrates into glucose, thereby lowering blood sugar levels.
Comparación Con Compuestos Similares
Cedryl acetate is unique in its stability and long-lasting woody aroma. Similar compounds include:
Cedrol: A primary component of cedarwood oil, used in the synthesis of this compound.
Cedrene: Another component of cedarwood oil, used as a precursor in the synthesis of this compound.
Methyl cedryl ketone: A related compound with similar woody aroma, used in perfumery.
This compound stands out due to its superior stability and fixative properties, making it a preferred choice in the formulation of fragrances and flavorings.
Propiedades
Número CAS |
61789-42-2 |
|---|---|
Fórmula molecular |
C17H28O2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
[(1S,8R)-2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl] acetate |
InChI |
InChI=1S/C17H28O2/c1-11-6-7-13-15(3,4)14-10-17(11,13)9-8-16(14,5)19-12(2)18/h11,13-14H,6-10H2,1-5H3/t11?,13?,14?,16-,17+/m1/s1 |
Clave InChI |
HQKQRXZEXPXXIG-PHCZBYGBSA-N |
SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC(=O)C |
SMILES isomérico |
CC1CCC2[C@]13CC[C@@](C(C3)C2(C)C)(C)OC(=O)C |
SMILES canónico |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC(=O)C |
Punto de ebullición |
200.00 to 203.00 °C. @ 760.00 mm Hg |
melting_point |
40.00 to 42.00 °C. @ 760.00 mm Hg |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


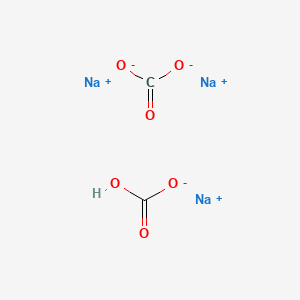
![tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B3427676.png)

![2-azaniumylethyl (2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]-3-(octadecanoyloxy)propyl phosphate](/img/structure/B3427683.png)
